3-methyl-9H-fluoren-9-one
Overview
Description
3-methyl-9H-fluoren-9-one is an organic compound with the molecular formula C14H10O. It is a derivative of fluorenone, characterized by a methyl group attached to the third carbon of the fluorenone structure. This compound is known for its bright yellow solid appearance and is used in various chemical and industrial applications.
Biochemical Analysis
Biochemical Properties
3-Methyl-9H-fluoren-9-one plays a significant role in biochemical reactions, particularly in the formation of charge transfer complexes. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer processes. For instance, it forms complexes with 9-methyl-9H-carbazole, which are characterized by unique electronic properties
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression. The compound’s ability to form charge transfer complexes also plays a crucial role in its molecular mechanism, facilitating electron transfer processes that are essential for various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the palladium-catalyzed carbonylative multiple C-C bond formation. This method uses phenylboronic acid, cesium carbonate, and palladium acetate as catalysts under a carbon monoxide atmosphere . The reaction is typically carried out in toluene as a solvent, with the progress monitored by thin-layer chromatography.
Industrial Production Methods
In industrial settings, this compound can be produced by the aerobic oxidation of fluorene derivatives. This process involves using an oxygen-containing gas as an oxidizing agent, with the reaction carried out at elevated temperatures (70-83°C) in the presence of a base and a phase transfer catalyst . The product is then purified through standard separation techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex fluorenone derivatives.
Reduction: The compound can be reduced to form fluoren-9-ol derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Products include various nitrofluorenone derivatives.
Reduction: Products include fluoren-9-ol and its derivatives.
Substitution: Products include halogenated or nitrated fluorenone derivatives.
Scientific Research Applications
3-methyl-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe in biological assays due to its bright yellow fluorescence.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-9H-fluoren-9-one involves its interaction with various molecular targets. In biological systems, it can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. The pathways involved include the absorption of light energy and subsequent emission of fluorescence, which can be used to track and study biological processes.
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-one: The parent compound without the methyl group.
2,4,5,7-tetranitrofluorenone: A highly nitrated derivative of fluorenone.
1-methyl-4-azafluorenone: A biologically active compound with antimicrobial properties.
Uniqueness
3-methyl-9H-fluoren-9-one is unique due to the presence of the methyl group at the third carbon, which can influence its chemical reactivity and physical properties. This structural modification can enhance its fluorescence properties and make it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
3-methylfluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14(12)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPOGGQELUULQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333982 | |
Record name | 3-Methyl-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1705-89-1 | |
Record name | 3-Methyl-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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